molecular formula C21H17BrFN3O3 B11662821 N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B11662821
M. Wt: 458.3 g/mol
InChI Key: FXMJYNQDGYAGLT-BRJLIKDPSA-N
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Description

N’-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a carbohydrazide group, and several substituents such as bromine, fluorine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde with pyridine-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N’-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide is unique due to its specific combination of substituents and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H17BrFN3O3

Molecular Weight

458.3 g/mol

IUPAC Name

N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C21H17BrFN3O3/c1-28-19-10-16(12-25-26-21(27)15-6-8-24-9-7-15)18(22)11-20(19)29-13-14-2-4-17(23)5-3-14/h2-12H,13H2,1H3,(H,26,27)/b25-12+

InChI Key

FXMJYNQDGYAGLT-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)Br)OCC3=CC=C(C=C3)F

Origin of Product

United States

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